molecular formula C12H17NO4 B12950851 (S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid

(S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid

Cat. No.: B12950851
M. Wt: 239.27 g/mol
InChI Key: JQMRQPGZNLHREW-VIFPVBQESA-N
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Description

(S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, attached to the alpha carbon of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid typically involves the use of 2,3-dimethoxybenzoic acid as a starting material. The synthetic route may include the following steps:

    Protection of the Carboxyl Group: The carboxyl group of 2,3-dimethoxybenzoic acid is protected using a suitable protecting group, such as a tert-butyl ester.

    Formation of the Benzyl Derivative: The protected benzoic acid is then subjected to a Friedel-Crafts alkylation reaction with a suitable alkyl halide to form the benzyl derivative.

    Introduction of the Amino Group: The benzyl derivative is then subjected to a reductive amination reaction with an appropriate amine to introduce the amino group.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The methoxy groups and the amino acid moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzoic acid: A precursor in the synthesis of (S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid.

    3-Amino-2-(2,3-dimethoxyphenyl)propanoic acid: A similar compound with slight structural differences.

    2,3-Dimethoxybenzylamine:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both amino and methoxy functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(2,3-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-10-5-3-4-8(11(10)17-2)6-9(7-13)12(14)15/h3-5,9H,6-7,13H2,1-2H3,(H,14,15)/t9-/m0/s1

InChI Key

JQMRQPGZNLHREW-VIFPVBQESA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)C[C@@H](CN)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1OC)CC(CN)C(=O)O

Origin of Product

United States

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